Aci amminici alfa-L
L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.
The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.
Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

Struttura | Nome chimico | CAS | MF |
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L-Aminobutyric Acid | 1492-24-6 | C4H9NO2 |
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(s)-2-Amino-3-cyclopropylpropanoic acid | 102735-53-5 | C6H11NO2 |
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Homoarginine | 156-86-5 | C7H16N4O2 |
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L-Norleucine | 327-57-1 | C6H13NO2 |
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(+)-gamma-Hydroxy-L-homoarginine | 1616-99-5 | C7H16N4O3 |
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L-Threonine | 72-19-5 | C4H9NO3 |
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DL-Threonine | 80-68-2 | C4H9NO3 |
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L-Homocitrulline | 1190-49-4 | C7H15N3O3 |
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(2S)-azetidine-2-carboxylic acid | 2133-34-8 | C4H7NO2 |
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Nω-Nitro-L-arginine | 2149-70-4 | C6H13N5O4 |
Letteratura correlata
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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